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Compound of Interest

Compound Name: 4-Bromoquinoline-6-carbonitrile

Cat. No.: B1339123

4-Bromogquinoline-6-carbonitrile: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential
biological properties of 4-Bromoquinoline-6-carbonitrile. The information presented herein is
a compilation of available data and expert analysis, intended to support research and
development activities in medicinal chemistry and materials science.

Core Chemical Properties

4-Bromoquinoline-6-carbonitrile is a halogenated heterocyclic compound with the molecular
formula C10HsBrNz2.[1] Its structure features a quinoline core substituted with a bromine atom at
the 4-position and a nitrile group at the 6-position. This substitution pattern imparts unique
electronic properties that are of interest for further chemical modifications and biological
applications.
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Identifier Value Reference
Molecular Formula C10H5BrN2 [1]
Molecular Weight 233.06 g/mol [1]
CAS Number 642477-82-5 [1]
IUPAC Name 4-bromoquinoline-6-carbonitrile  [1]
Synonyms 4-Bromo-6-cyanoquinoline [1]

Physical Properties

Experimental data for the physical properties of 4-Bromoquinoline-6-carbonitrile are not
readily available in the surveyed literature. However, data for the closely related isomer, 4-
Bromoquinoline-7-carbonitrile, can provide useful estimations.

Estimated Value (based on
Property 4-Bromoquinoline-7- Reference
carbonitrile)

Melting Point 148-150 °C [2]

Boiling Point 379.7 £ 22.0 °C (Predicted) [2]

Density 1.66 + 0.1 g/cm? (Predicted) [2]
Solubility:

While specific solubility data for 4-Bromoquinoline-6-carbonitrile is not available, the
solubility of 4-Bromoquinoline-7-carbonitrile suggests that it is likely soluble in polar aprotic
solvents.
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Estimated Solubility of 4-Bromoquinoline-

Solvent o
7-carbonitrile
Dimethyl sulfoxide (DMSO) ~200 mg/mL
Dimethylformamide (DMF) ~150 mg/mL
Dichloromethane ~45 mg/mL
Chloroform ~40 mg/mL
Acetonitrile ~20 mg/mL
Benzene ~15 mg/mL
Toluene ~10 mg/mL

Spectral Data (Predicted)

Although experimental spectra for 4-Bromoquinoline-6-carbonitrile are not available, the
expected spectral characteristics can be predicted based on the analysis of related compounds
and general principles of spectroscopy.

1H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show signals in the aromatic region (7.5-9.0 ppm).
The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of
doublets) due to spin-spin coupling. The chemical shifts will be influenced by the electron-
withdrawing effects of the bromine and nitrile substituents.

13C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon
atoms in the molecule. The carbon atom attached to the nitrile group (C-6) and the carbon
atom attached to the bromine atom (C-4) are expected to be significantly deshielded. The nitrile
carbon itself will appear in the characteristic region for cyano groups (around 115-120 ppm).

Infrared (IR) Spectroscopy (Predicted):
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Wavenumber (cm~?) Assignment

~2230 C=N (nitrile) stretch

1610-1450 C=C and C=N aromatic ring stretches
850-550 C-Br stretch

Mass Spectrometry (Predicted):

The mass spectrum is expected to show a molecular ion peak (M*) at m/z 232 and a
characteristic M+2 peak of similar intensity at m/z 234, which is indicative of the presence of a
bromine atom.[3] Fragmentation may involve the loss of the bromine atom and the cyano

group.

Chemical Reactivity and Stability

The chemical reactivity of 4-Bromoquinoline-6-carbonitrile is dictated by the presence of the
quinoline ring, the bromine substituent, and the nitrile group. The bromine atom at the 4-
position is susceptible to nucleophilic aromatic substitution and can participate in various
palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira
couplings. This makes it a valuable intermediate for the synthesis of more complex molecules.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can
also be reduced to an amine or converted to other functional groups, further expanding the
synthetic utility of this compound.

The stability of the quinoline ring system is generally high, but the compound should be stored
in a cool, dry place, away from strong oxidizing agents.

Experimental Protocols

While a specific, detailed synthesis protocol for 4-Bromoquinoline-6-carbonitrile is not
available in the literature, a plausible synthetic route can be devised based on established
methods for the synthesis of related quinoline derivatives.

Proposed Synthesis of 4-Bromoquinoline-6-carbonitrile:
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A potential synthetic pathway could start from 4-amino-3-bromobenzonitrile. This starting
material could undergo a Combes quinoline synthesis with a suitable 1,3-dicarbonyl compound
to construct the quinoline ring system. Subsequent functional group manipulations would lead
to the final product.

Alternatively, a route starting from a pre-formed quinoline core could be employed. For
example, starting with 6-aminoquinoline, a Sandmeyer reaction could be used to introduce the
cyano group, followed by a bromination reaction to install the bromine at the 4-position. The
synthesis of a related compound, 4-bromoquinoline-6-carboxylic acid, involves the use of 4-
chloro-6-quinolinecarbonitrile as an intermediate, suggesting another possible synthetic
avenue.[4]

General Protocol for NMR Sample Preparation:

Weigh 5-10 mg of the compound into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls or DMSO-ds).

Cap the tube and gently agitate until the sample is fully dissolved.

Place the NMR tube in the spectrometer for analysis.

General Protocol for IR Spectroscopy (ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum.

Potential Applications in Drug Development

The quinoline scaffold is a well-established "privileged structure” in medicinal chemistry,
forming the core of numerous approved drugs with a wide range of biological activities.[5] The
introduction of bromine and cyano substituents can significantly modulate the pharmacokinetic
and pharmacodynamic properties of the parent scaffold.
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While there is no specific biological data for 4-Bromoquinoline-6-carbonitrile, studies on
structurally related bromo- and cyano-substituted quinolines suggest potential applications in
oncology.[5][6] These compounds have been shown to exhibit antiproliferative activity against
various cancer cell lines.[7] The bromine atom can enhance lipophilicity and binding
interactions, while the nitrile group can participate in hydrogen bonding with biological targets.

Potential Signaling Pathway Involvement:

Based on the known mechanisms of action of other quinoline-based anticancer agents, 4-
Bromoquinoline-6-carbonitrile derivatives could potentially target key signaling pathways
involved in cancer cell proliferation, survival, and metastasis. These may include pathways
regulated by protein kinases, topoisomerases, or other enzymes crucial for cancer progression.

Below is a conceptual workflow for the initial biological evaluation of 4-Bromoquinoline-6-
carbonitrile derivatives.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_6_Bromoquinoline_8_carbonitrile_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/pdf/Navigating_the_Structure_Activity_Landscape_of_Bromo_Substituted_Cyanoquinolines_in_Cancer_Research.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conceptual Workflow for Biological Evaluation
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Caption: A conceptual workflow for the preclinical evaluation of 4-Bromoquinoline-6-
carbonitrile derivatives.

Conclusion

4-Bromoquinoline-6-carbonitrile is a synthetically versatile compound with significant
potential for applications in drug discovery and materials science. While experimental data on
its physical and biological properties are currently limited, this guide provides a comprehensive
overview based on available information for structurally related compounds. Further
experimental investigation is warranted to fully elucidate the properties and potential
applications of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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